7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound with the molecular formula C₁₁H₇F₃O₃ . It is also known by its CAS number 578-84-7 . This compound belongs to the class of benzofuran derivatives and exhibits interesting properties that make it relevant for various applications .
Molecular Structure Analysis
The molecular formula of This compound is C₁₁H₇F₃O₃ , with an average mass of 244.167 Da . The compound’s ChemSpider ID is 760936 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobiotic and Anti-Inflammatory Effects
The compound 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, a variant of chromen-4-one, has been investigated for its antimicrobiotic and anti-inflammatory properties. Research on similar chromen-4-one derivatives, such as those found in Belamcanda chinensis, suggests potential antimicrobial and anti-inflammatory applications (Liu, Ma, Gao, & Wu, 2008).
Antimicrobial Activity
Synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, which are closely related to this compound, showed significant in vitro antimicrobial activity, suggesting the potential of this compound in the development of new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Fluorescence and Spectroscopic Properties
Studies on compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which are structurally similar to this compound, have revealed unique fluorescence properties, indicating potential applications in fluorescent sensors and spectroscopic analysis (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Photochromic Materials and Biologically Active Products
The chromene derivative has been used in the synthesis of naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products. This suggests its potential in the development of new materials with photochromic properties (Rawat, Prutyanov, & Wulff, 2006).
Molecular Docking and Structural Analyses
Research involving the synthesis and analysis of hybrid compounds containing chromen-4-one cores, such as 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, included molecular docking, Hirshfeld surface, and spectroscopic studies. These studies contribute to the understanding of the structural and interactive properties of chromen-4-one derivatives, aiding in the design of more effective compounds (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
Properties
IUPAC Name |
7-methoxy-2-(trifluoromethyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVYPPZKUJGINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357920 | |
Record name | 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-84-7 | |
Record name | 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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